5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one
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Overview
Description
5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with acetyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienopyridine intermediates under specific conditions. For instance, the reaction may involve the use of acetyl chloride, methoxybenzaldehyde, and methylthienopyridine in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Various substituted thienopyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways and targets would depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
Uniqueness
5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one stands out due to its unique thienopyridine core, which imparts distinct electronic and steric properties.
Properties
CAS No. |
647828-98-6 |
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Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C17H15NO3S/c1-9-14(10(2)19)15(11-4-6-12(21-3)7-5-11)16-13(20)8-22-17(16)18-9/h4-7H,8H2,1-3H3 |
InChI Key |
YJZTUBHAJRSHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=O)CSC2=N1)C3=CC=C(C=C3)OC)C(=O)C |
Origin of Product |
United States |
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